molecular formula C19H25N3O4 B1612956 Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate CAS No. 227776-28-5

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate

Cat. No. B1612956
CAS RN: 227776-28-5
M. Wt: 359.4 g/mol
InChI Key: WFSWEIZRWWZNTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate (TBCP) is a compound belonging to the class of piperazine-1-carboxylates. It is a cyclic compound composed of a tert-butyl group, a piperazine ring, and an ethyl substituent attached to a 1,3-dioxoisoindolin-2-yl group. TBCP is an important organic compound due to its wide range of applications in the field of scientific research.

Scientific Research Applications

Synthesis and Molecular Structure

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a derivative of the compound , has been reported, offering insights into its structural characteristics (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Characterization

  • Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized. This research contributes to understanding the chemical properties and potential applications of these compounds (Kulkarni et al., 2016).

Pharmacologically Useful Core

  • A piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been prepared, highlighting its importance as a pharmacologically useful core (Gumireddy et al., 2021).

Biological Evaluation

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and evaluated for its antibacterial and anthelmintic activities, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

  • The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive properties, demonstrating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)21-11-8-20(9-12-21)10-13-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSWEIZRWWZNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625464
Record name tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

227776-28-5
Record name tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

44.7 g (240 mmol) N-(tert-butoxycarbonyl)-piperazine, 60.9 g (240 mmol) N-(2-bromoethyl)-phthalimide, 49.8 g (360 mmol) potassium carbonate and 49.5 g (330 mmol) sodium iodide are heated in 1000 ml ethyl methyl ketone for five hours under reflux. After cooling the reaction mixture and concentrated under vacuum. The residue is taken up in 700 ml chloroform and extracted twice by shaking each with 50 ml water. The organic phase is dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 110 ml methanol. Colorless crystals of MP. 136-138° C.: Yield 47.6 g (55%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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